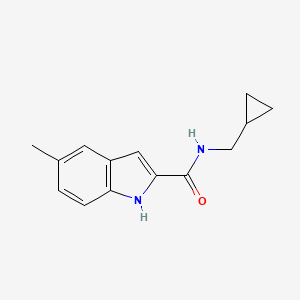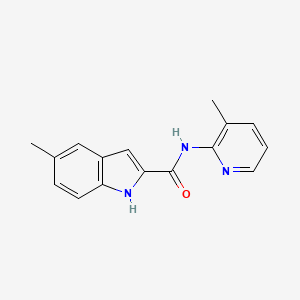![molecular formula C15H22N4O2 B7496105 Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B7496105.png)
Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a selective inhibitor of the protein phosphatase 2A (PP2A), which is involved in the regulation of various cellular processes, including cell division, apoptosis, and DNA repair.
作用機序
Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone is a selective inhibitor of PP2A, which is a serine/threonine phosphatase that regulates various cellular processes, including cell division, apoptosis, and DNA repair. PP2A is a tumor suppressor, and its activity is frequently reduced in cancer cells. By inhibiting PP2A, Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. In addition, Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone can activate the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the improvement of cognitive function and memory in animal models of Alzheimer's disease, and the inhibition of viral replication in infectious diseases. In addition, Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone can modulate the activity of various enzymes and proteins, including PP2A, MAPK, and PI3K/Akt.
実験室実験の利点と制限
One of the advantages of Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone is its selectivity for PP2A, which allows for specific inhibition of this enzyme without affecting other cellular processes. Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone also has a relatively low toxicity, making it a suitable candidate for further development as a therapeutic agent. However, Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone has some limitations for lab experiments, including its low solubility in water and its instability under acidic conditions.
将来の方向性
Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone has shown promising results in preclinical studies, and further research is needed to evaluate its potential as a therapeutic agent in various diseases. Some future directions for Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone research include the development of more efficient synthesis methods, the evaluation of its safety and efficacy in clinical trials, and the identification of its molecular targets and downstream signaling pathways.
合成法
The synthesis of Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone involves several steps, including the reaction of 1-methylpyrazole-4-carboxylic acid with piperazine to form 4-(1-methylpyrazole-4-carbonyl)piperazine. This intermediate is then reacted with cyclopentanone in the presence of acetic anhydride and sulfuric acid to yield Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone. The overall yield of Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone is around 30%, and the purity can be improved by recrystallization.
科学的研究の応用
Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone has been extensively studied for its potential applications in various fields, including cancer research, neurobiology, and infectious diseases. In cancer research, Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In neurobiology, Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In infectious diseases, Cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone has been shown to inhibit the replication of viruses, including HIV and hepatitis C virus.
特性
IUPAC Name |
cyclopentyl-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-17-11-13(10-16-17)15(21)19-8-6-18(7-9-19)14(20)12-4-2-3-5-12/h10-12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTZYHCOXNPUPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCN(CC2)C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

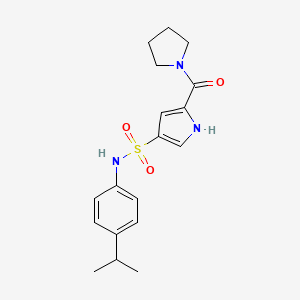
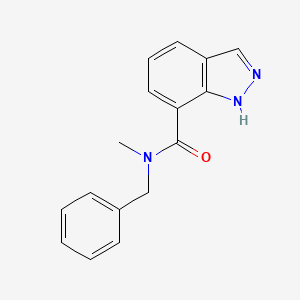
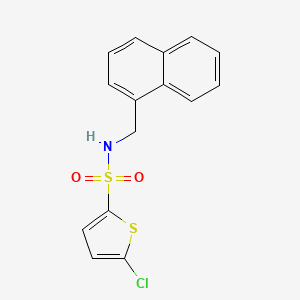
![N-[2-(dimethylamino)ethyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B7496032.png)
![N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7496048.png)
![[2-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7496052.png)
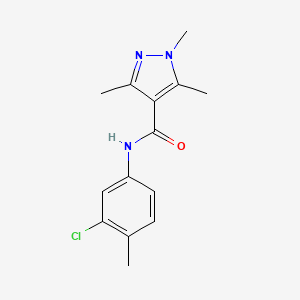
![2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B7496073.png)
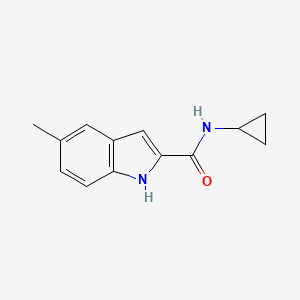
![4,5-dichloro-N-[3-(5-methyltetrazol-1-yl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B7496079.png)

![Ethyl 6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7496087.png)
